molecular formula C10H10BrIO2 B12851898 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester CAS No. 1374264-53-5

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester

Cat. No.: B12851898
CAS No.: 1374264-53-5
M. Wt: 368.99 g/mol
InChI Key: MYPUYCPCSYWLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester is a halogenated aromatic ester characterized by a benzoic acid backbone substituted with bromine (Br) at position 5, iodine (I) at position 3, and a methyl group at position 2, esterified with ethanol. The iodine atom, being larger and less electronegative than bromine, enhances susceptibility to nucleophilic substitution or cross-coupling reactions, while the methyl group contributes steric effects and lipophilicity .

Properties

CAS No.

1374264-53-5

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 5-bromo-3-iodo-2-methylbenzoate

InChI

InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3

InChI Key

MYPUYCPCSYWLNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)I)C

Origin of Product

United States

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with 5-amino-2-bromobenzoic acid or related brominated benzoic acid derivatives. This compound is chosen due to its availability and suitability for further functionalization.

Stepwise Preparation Process

The preparation involves the following key steps:

Step Description Conditions Notes
1. Formation of 5-amino-2-bromobenzoic acid mixed liquor Mix 5-amino-2-bromobenzoic acid with inorganic acid, organic solvent (e.g., N,N-dimethylformamide), and water Mass ratio approx. 1 : 1.6-1.8 : 6-8 : 7-8; temperature 0°C to 10°C Ensures homogeneous reaction medium for diazotization
2. Diazotization Add nitrite aqueous solution (e.g., sodium nitrite) dropwise to the above mixture to form diazonium salt Temperature controlled at 0-10°C; nitrite to amino acid ratio ~0.4:1 Formation of diazonium intermediate critical for iodination
3. Iodination Add iodinating agent aqueous solution (e.g., potassium iodide) dropwise to diazonium salt system Temperature maintained at 10-20°C; reaction time 2h Iodide replaces diazonium group, introducing iodine at position 3
4. Quenching and Work-up Add sodium bisulfite aqueous solution to quench reaction Temperature 0-20°C; quenching time 0.5-1h Removes excess iodine and by-products
5. Isolation and Purification Filter, wash with water, and dry the product Drying at 55-65°C for 10-12h Yields pure 5-bromo-3-iodo-2-methyl benzoic acid

Esterification to Ethyl Ester

Following halogenation, the benzoic acid is converted to its ethyl ester via esterification:

  • React the halogenated benzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Temperature range: 30-80°C.
  • Reaction time: Several hours until completion.
  • The esterification step is crucial to obtain the ethyl ester derivative.

Detailed Research Findings and Data

Reaction Yields and Purity

Compound Yield (%) Purity Characterization Methods
5-amino-2-bromobenzoic acid 81-83% High 1H NMR, Mass Spectrometry
5-bromo-3-iodobenzoic acid 90-92% High 1H NMR, MS, Melting Point
5-bromo-3-iodo-2-methyl benzoic acid ethyl ester 75-85% (typical) High 1H NMR, IR, MS

Spectroscopic Data (Example for 5-bromo-3-iodobenzoic acid)

Industrial Scale-Up Considerations

  • Use of inexpensive raw materials such as 5-amino-2-bromobenzoic acid.
  • Mild reaction conditions (0-20°C) reduce energy consumption.
  • Simple quenching and purification steps facilitate scalability.
  • Environmentally friendly process with minimal hazardous waste.

Summary Table of Preparation Steps

Step No. Reagents/Conditions Purpose Outcome
1 5-amino-2-bromobenzoic acid + inorganic acid + organic solvent + water Prepare reaction mixture Homogeneous solution for diazotization
2 Sodium nitrite aqueous solution, 0-10°C Diazotization to form diazonium salt Reactive intermediate for iodination
3 Potassium iodide aqueous solution, 10-20°C Iodination via Sandmeyer-type reaction Introduction of iodine at position 3
4 Sodium bisulfite aqueous solution, 0-20°C Quenching excess iodine Clean reaction mixture
5 Filtration, washing, drying Isolation of product Pure 5-bromo-3-iodobenzoic acid
6 Ethanol + acid catalyst, 30-80°C Esterification Formation of ethyl ester derivative

Additional Notes

  • The diazotization-iodination sequence is a classical Sandmeyer reaction adapted for selective halogenation.
  • Control of temperature and reagent addition rates is critical to avoid side reactions and maximize yield.
  • The esterification step can be optimized by varying acid catalyst concentration and reaction time.
  • Analytical techniques such as NMR and MS are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution: Formation of azides, thiocyanates, etc.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-3-iodo-2-methyl benzoic acid ethyl ester with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Features
5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester Br (5), I (3), CH₃ (2), COOEt (1) C₁₀H₁₀BrIO₂ Dual halogenation (Br, I) enhances electrophilicity; methyl improves lipophilicity.
4-Bromo-3-hydroxy-5-methyl benzoic acid ethyl ester Br (4), OH (3), CH₃ (5), COOEt (1) C₁₁H₁₃BrO₃ Hydroxyl group increases polarity and acidity (pKa ~7–8).
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate Br (5), OH (2), NHOH (3), COOMe (1) C₈H₈BrNO₄ Hydroxyamino group introduces hydrogen-bonding capacity (pKa 7.72).
Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate Br (5), CH₃ (3), COOEt (2) (benzothiophene core) C₁₂H₁₁BrO₂S Sulfur-containing heterocycle enhances electronic delocalization.

Physicochemical Properties

  • Reactivity : The iodine in 5-bromo-3-iodo-2-methyl benzoic acid ethyl ester facilitates oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas brominated analogs (e.g., 4-bromo-3-hydroxy-5-methyl benzoic acid ethyl ester) are more suited for nucleophilic substitutions .
  • Solubility and Stability : The methyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., ), which exhibit higher aqueous solubility due to polar groups. Iodine’s lower bond dissociation energy may reduce thermal stability relative to bromine-only derivatives .
  • pKa : Hydroxy-substituted analogs (e.g., , pKa 7.72) are more acidic than the target compound, which lacks ionizable protons .

Biological Activity

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester (CAS No. 1374264-53-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and research findings.

Molecular Formula: C10H10BrI O2
Molecular Weight: 319.09 g/mol
IUPAC Name: Ethyl 5-bromo-3-iodo-2-methylbenzoate

The synthesis of 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester typically involves the bromination and iodination of 2-methylbenzoic acid derivatives. The general synthetic route includes:

  • Bromination: The introduction of bromine at the 5-position using bromine or N-bromosuccinimide (NBS).
  • Iodination: Iodine is introduced at the 3-position through electrophilic aromatic substitution.
  • Esterification: The carboxylic acid is converted to the ethyl ester using ethanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester exhibits significant antimicrobial activity. In a study evaluating various derivatives against common bacterial strains, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate to strong antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells, with IC50 values around 10 µM. This suggests that it may induce apoptosis in these cells, as evidenced by increased caspase activity .

The biological activity of 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester is thought to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways, particularly those related to cancer cell growth.
  • Microtubule Destabilization: Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .
  • Antioxidant Activity: Preliminary studies suggest that this compound may also exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
AnticancerMDA-MB-231 (Breast Cancer)IC50 ~10 µM
A549 (Lung Cancer)IC50 ~12 µM

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of benzoic acid derivatives, including 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester, for their antimicrobial properties against various pathogens. The findings indicated a strong correlation between halogen substitution patterns and antimicrobial efficacy, with this compound ranking among the top performers .
  • Evaluation of Anticancer Potential : Another investigation focused on the anticancer effects of this compound on MDA-MB-231 cells. The study reported significant morphological changes indicative of apoptosis at concentrations as low as 1 µM, along with enhanced caspase activity, confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and esterification. First, bromination and iodination of the benzoic acid precursor should be optimized using catalysts like Pd(0) for regioselective halogenation . Esterification with ethanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP) is recommended, with monitoring via TLC to minimize hydrolysis side reactions . Purification via column chromatography (LiChrospher® RP-18) is effective for isolating the ester .

Q. Which spectroscopic techniques are most reliable for confirming the ester functional group and substituent positions?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700-1740 cm⁻¹ and C-O stretches at ~1200-1300 cm⁻¹ .
  • NMR : Use 1H^1H-NMR to confirm ethyl ester protons (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) and 13C^{13}C-NMR for carbonyl (δ ~165-170 ppm). NOESY or COSY can resolve overlapping aromatic proton signals from bromine/iodine substituents .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store at 0–6°C in amber vials to prevent halogen bond cleavage or ester hydrolysis . Conduct stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) and monitor degradation via HPLC .

Advanced Research Questions

Q. How do bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions, and what mechanistic challenges arise?

  • Methodological Answer : The iodine substituent facilitates Ullmann or Sonogashira coupling due to its lower bond dissociation energy compared to bromine. However, steric hindrance from the methyl group may reduce catalytic efficiency. Use Pd(PPh₃)₄/CuI systems in DMF at 80°C, and monitor regioselectivity via LC-MS . Competing dehalogenation side reactions can be suppressed by optimizing catalyst loading .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism of the ester group) or paramagnetic effects from iodine. Use variable-temperature NMR (VT-NMR) to distinguish between conformational exchange and static substituent effects . Compare experimental data with DFT-calculated 1H^1H and 13C^{13}C shifts for validation .

Q. What strategies are effective for analyzing degradation products under acidic/basic conditions?

  • Methodological Answer : Hydrolysis pathways can be studied using H₂O/MeOH (1:1) at 50°C with HCl or NaOH. Monitor via LC-MS to identify products (e.g., benzoic acid derivatives). For kinetic studies, use pseudo-first-order conditions and calculate rate constants via UV-Vis spectroscopy at λ = 254 nm .

Data Analysis and Experimental Design

Q. How can researchers design a stability-indicating assay for this compound in complex matrices?

  • Methodological Answer : Employ a gradient HPLC method with a C18 column (e.g., LiChrospher® 100 RP-18) and mobile phases of acetonitrile/0.1% formic acid. Validate specificity by spiking degradation products (e.g., free acid, dehalogenated derivatives) and confirm resolution .

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient positions. Compare with experimental results from reactions with amines or thiols under basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.